molecular formula C8H11N5 B1365684 1-Ethyl-3-methylimidazolium dicyanamide CAS No. 370865-89-7

1-Ethyl-3-methylimidazolium dicyanamide

Cat. No.: B1365684
CAS No.: 370865-89-7
M. Wt: 177.21 g/mol
InChI Key: MKHFCTXNDRMIDR-UHFFFAOYSA-N
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Description

1-Ethyl-3-methylimidazolium dicyanamide is an ionic liquid that has garnered significant attention due to its unique properties and potential applications. This compound consists of a 1-ethyl-3-methylimidazolium cation and a dicyanamide anion. It is known for its low volatility, high thermal stability, and excellent solubility in water and organic solvents .

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-methylimidazolium dicyanamide plays a crucial role in biochemical reactions, particularly as a solvent and catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that might be challenging in traditional solvents. For instance, it has been used in the desulfurization process, efficiently extracting thiophene and dibenzothiophene from fuel oils . Additionally, it acts as an active base catalyst for the O-acetylation of alcohols and carbohydrates . These interactions highlight the compound’s versatility and effectiveness in promoting biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the crystallization behavior of certain biomolecules, thereby impacting their function . Furthermore, its role as a solvent in electrochemical applications suggests that it can modulate the activity of cells involved in these processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, it has been shown to efficiently extract thiophene and dibenzothiophene from fuel oils, indicating its strong binding affinity for these compounds . Additionally, its role as a catalyst in the O-acetylation of alcohols and carbohydrates suggests that it can facilitate enzyme-substrate interactions, enhancing reaction rates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its effectiveness over extended periods . Slow crystallization during cooling has been observed, which could impact its performance in certain applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to be non-toxic and effective in facilitating biochemical reactions . At higher doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization to avoid harmful outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its role as a solvent and catalyst in biochemical reactions suggests that it can influence metabolic flux and metabolite levels . Additionally, its interactions with specific enzymes highlight its potential to modulate metabolic pathways, enhancing or inhibiting certain reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Studies have shown that this compound can be efficiently transported across cell membranes, accumulating in specific cellular compartments . Its ability to dissolve a wide range of substances further enhances its distribution within biological systems .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles, influencing its interactions with biomolecules . Understanding its subcellular localization is crucial for optimizing its use in biochemical research and applications.

Preparation Methods

The synthesis of 1-ethyl-3-methylimidazolium dicyanamide typically involves a two-step process:

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .

Chemical Reactions Analysis

1-Ethyl-3-methylimidazolium dicyanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethyl-3-methylimidazolium dicyanamide has a wide range of scientific research applications:

Comparison with Similar Compounds

1-Ethyl-3-methylimidazolium dicyanamide is compared with other ionic liquids such as:

  • 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
  • 1-ethyl-3-methylimidazolium tetrafluoroborate
  • 1-ethyl-3-methylimidazolium chloride

These compounds share similar cationic structures but differ in their anions, which significantly influence their physical and chemical properties. For instance, 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide has higher thermal stability and hydrophobicity compared to this compound . The unique combination of the 1-ethyl-3-methylimidazolium cation with the dicyanamide anion imparts specific solubility and reactivity characteristics, making it suitable for specialized applications .

Properties

IUPAC Name

cyanoiminomethylideneazanide;1-ethyl-3-methylimidazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.C2N3/c1-3-8-5-4-7(2)6-8;3-1-5-2-4/h4-6H,3H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHFCTXNDRMIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.C(=[N-])=NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047964
Record name 1H-​Imidazolium, 3-​ethyl-​1-​methyl-​, salt with N-​cyanocyanamide (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370865-89-7
Record name 1-Ethyl-3-methylimidazolium dicyanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=370865-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazolium, 3-ethyl-1-methyl-, salt with N-cyanocyanamide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0370865897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazolium, 3-ethyl-1-methyl-, salt with N-cyanocyanamide (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-​Imidazolium, 3-​ethyl-​1-​methyl-​, salt with N-​cyanocyanamide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-1-methyl-1H-Imidazolium salt with N-cyanocyanamide (1:1)
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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